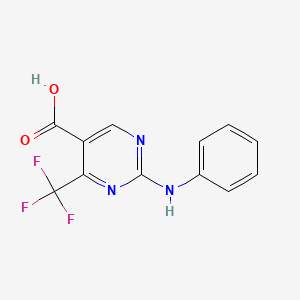
2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Synthesis of Related Compounds : Research on compounds with similar structural features, such as the synthesis and reactions of various propanamides and related chemical entities, often focuses on the development of novel synthetic routes and the exploration of their chemical reactivity. For example, studies have detailed the synthesis of specific pyridine and thiophene derivatives, which are important for medicinal chemistry and material science applications due to their interesting biological and physical properties (Harutyunyan et al., 2015).
Potential Biological Activities
- Biological Activities of Analogous Compounds : Although direct biological applications of "2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide" are not provided, research into structurally similar compounds has shown a range of biological activities. This includes antimicrobial, antifungal, and enzyme inhibitory activities, suggesting potential research applications in developing new therapeutic agents or biological probes (Atta-ur-rahman et al., 1997).
Material Science and Chemical Properties
- Chemical Properties and Applications : Studies on the crystal structure and chemical properties of phenoxypyridine and thiophene derivatives have provided insights into their potential applications in material science, such as the development of new materials with specific optical or electronic properties. For instance, research on the crystal structure of pyriproxyfen, a compound with a phenoxypyridine moiety, helps understand its action as an insecticide and opens up possibilities for its use in developing new pest control agents (Kang et al., 2015).
properties
IUPAC Name |
2-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-16-8-3-2-4-9-16)19(22)21-13-15-7-5-11-20-18(15)17-10-6-12-24-17/h2-12,14H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPHZIQVDIAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

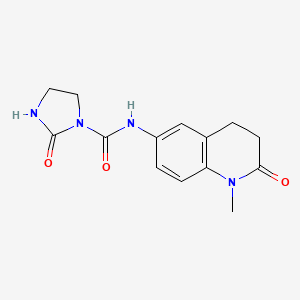
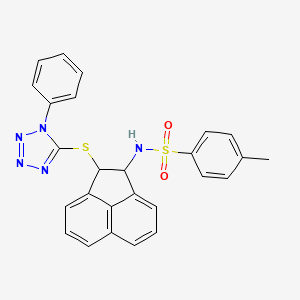
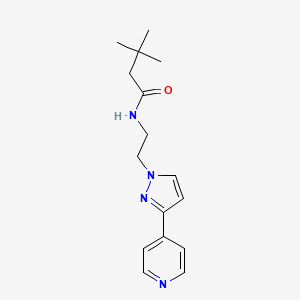

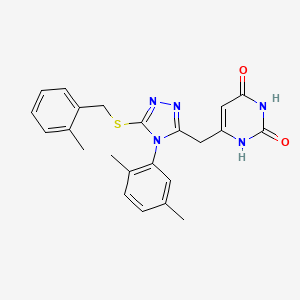
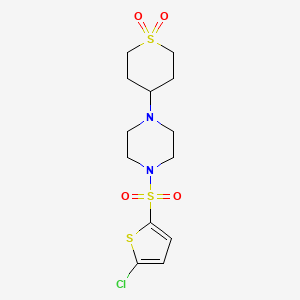
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)
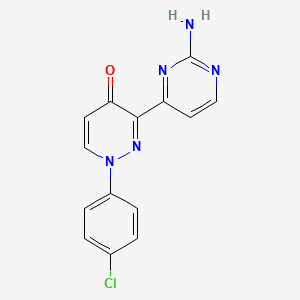

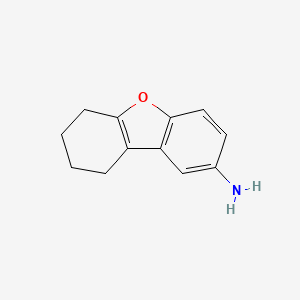
![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)
